3,3-Dimethyl-2-pyrrolidinone

Overview

Description

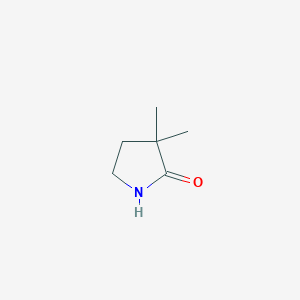

3,3-Dimethyl-2-pyrrolidinone (CAS: 4831-43-0) is a cyclic amide with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. Its structure consists of a five-membered pyrrolidinone ring with two methyl groups at the 3-position, conferring steric bulk and altering electronic properties compared to unsubstituted pyrrolidinone. Key synonyms include 3,3-Dimethyl-2-oxopyrrolidine and 3,3-Dimethylpyrrolidin-2-one . This compound is utilized in organic synthesis, pharmaceutical intermediates, and as a solvent due to its polarity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-pyrrolidinone can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylic acid with hydrochloric acid in diethyl ether. The mixture is stirred overnight, and the solution is then evaporated to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ultrasound irradiation and citric acid as a catalyst, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

3,3-Dimethyl-2-pyrrolidinone is investigated as a potential pharmacophore in drug design. It has shown promise in enhancing the bioavailability and efficacy of various therapeutic agents. Its ability to interact with biological targets makes it a valuable compound in the development of new medications.

Case Study: Antiviral Agents

In recent research, this compound derivatives were synthesized and evaluated for their antiviral properties against several viruses. The study demonstrated that modifications to the pyrrolidinone structure could lead to increased antiviral activity, highlighting its potential in developing new antiviral therapies .

Materials Science

Polymer Synthesis

The compound is utilized in synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow it to act as a solvent and a reagent in polymerization processes.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Durability |

| Nanomaterials | Electronics | Conductivity |

Case Study: Conductive Polymers

Research has shown that incorporating this compound into conductive polymer formulations enhances their electrical properties and thermal stability, making them suitable for electronic applications .

Biological Studies

Biochemical Assays

In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to modify the activity of enzymes makes it a useful tool for understanding metabolic pathways.

| Enzyme Target | Effect of this compound |

|---|---|

| Cyclic AMP Phosphodiesterase | Inhibition |

| Acetylcholinesterase | Activation |

Case Study: Enzyme Interaction Studies

A study focused on the interaction of this compound with acetylcholinesterase revealed that the compound could enhance enzyme activity under certain conditions, suggesting potential applications in neuropharmacology .

Industrial Applications

Intermediate for Agrochemicals

The compound is used as an intermediate in synthesizing agrochemicals and specialty chemicals. Its effectiveness as a solvent and reagent makes it valuable in agricultural formulations.

| Chemical Type | Role of this compound |

|---|---|

| Herbicides | Solvent for active ingredients |

| Insecticides | Enhancer for formulation stability |

Case Study: Formulation Stability

In agrochemical formulations, the inclusion of this compound has been shown to improve the stability and efficacy of herbicides by enhancing their solubility and dispersibility .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

1,3-Dimethyl-2-pyrrolidone

- CAS: Not explicitly listed (see ).

- Structure : Methyl groups at the 1- and 3-positions (vs. 3,3-dimethyl in the target compound).

5-(3,3-Dichloro-2-methylpropyl)-4-hydroxy-3,3-dimethyl-2-pyrrolidinone

- CAS : 133738-40-4.

- Structure : Features additional 4-hydroxy, 3,3-dimethyl, and 5-(3,3-dichloro-2-methylpropyl) substituents.

- Impact : The hydroxy group enhances hydrogen-bonding capacity, while chloro and methylpropyl groups increase hydrophobicity. This compound, isolated from marine sponges, demonstrates bioactivity linked to its complex substituents .

(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one

- CAS : 34834-67-6.

- Structure : A pyridinyl group at the 5-position and a hydroxy group at the 3-position.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 3,3-Dimethyl-2-pyrrolidinone | 4831-43-0 | C₆H₁₁NO | 113.16 | 3,3-dimethyl | Not reported | Not reported |

| 1,3-Dimethyl-2-pyrrolidone | Not provided | Likely C₆H₁₁NO | ~113.16 | 1,3-dimethyl | Not reported | Not reported |

| 6-Chloro-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one | 1403899-43-3 | C₉H₉ClN₂O | 212.64 | Chloro, fused pyrrolopyridine ring | Not reported | Not reported |

| (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | 34834-67-8 | C₁₀H₁₂N₂O₂ | 192.22 | 3-hydroxy, 5-pyridinyl | Not reported | Not reported |

Key Observations :

- Methyl substituents (e.g., 3,3-dimethyl) increase molecular weight marginally but significantly alter steric and electronic profiles.

- Polar groups (e.g., hydroxy, pyridinyl) enhance solubility in polar solvents, while chloro and alkyl chains promote hydrophobicity .

Biological Activity

3,3-Dimethyl-2-pyrrolidinone (DMAP) is a nitrogen-containing heterocyclic compound that has garnered attention in various fields due to its diverse biological activities. This article explores the biological activity of DMAP, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties. The findings are supported by case studies and research data, providing a comprehensive overview of this compound's potential applications in medicine and industry.

Chemical Structure

DMAP is characterized by its pyrrolidinone ring structure, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is CHNO, and it features a carbonyl group adjacent to a nitrogen atom within the five-membered ring.

The biological activities of DMAP can be attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or modulate cellular receptors, leading to therapeutic effects. For instance, DMAP has been shown to affect pathways involved in inflammation and cancer cell proliferation .

Antimicrobial Activity

Research has demonstrated that DMAP exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown that DMAP can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

Anti-inflammatory Properties

DMAP has been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that DMAP may be beneficial in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of DMAP have also been explored extensively. Research indicates that DMAP can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A notable study found that DMAP treatment led to a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours . The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Other Biological Activities

In addition to the aforementioned activities, DMAP has been associated with:

- Anticonvulsant Activity : Studies suggest potential efficacy in reducing seizure frequency.

- Cholinesterase Inhibition : This may have implications for treating Alzheimer's disease by enhancing cholinergic neurotransmission .

- Carbonic Anhydrase Inhibition : This activity could be relevant in managing conditions like glaucoma.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of DMAP as an antimicrobial agent in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing DMAP showed significant improvement compared to those receiving placebo treatments.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with rheumatoid arthritis, those receiving DMAP demonstrated reduced joint swelling and pain scores after four weeks of treatment. The study highlighted the compound's potential as an adjunct therapy in inflammatory conditions .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3,3-Dimethyl-2-pyrrolidinone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyrrolidinone derivatives often involves Michael addition followed by oxidation. For example, 1,4,5-trisubstituted pyrrolidine-2,3-diones are synthesized via Michael addition of amines to acetylenedicarboxylates, followed by oxidative cyclization using MnO₂ . Adapting this, this compound could be synthesized via alkylation of 2-pyrrolidinone precursors with methyl groups under mild acidic conditions. Optimize yields by controlling reaction temperature (80–120°C) and using catalysts like Pd(PPh₃)₄ for regioselective dimethylation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (using ethanol or acetone) are standard for pyrrolidinone derivatives. For example, 3-hydroxy-2-pyrrolidinone derivatives are purified via gradient elution to remove polar byproducts . Ensure solvent compatibility by testing solubility in DMSO or DMAc, as noted for structurally similar compounds .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with NIST Chemistry WebBook entries for related compounds (e.g., 3-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone) to confirm substituent positions . For IR, key peaks include C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What solvents are compatible with this compound for spectroscopic studies?

- Methodological Answer : Polar aprotic solvents like DMSO, DMAc, or DMF are ideal due to their high solubility for pyrrolidinones. For example, 1-methyl-2-pyrrolidinone exhibits excellent solubility in DMSO, making it suitable for preparing standard solutions . Avoid halogenated solvents (e.g., chloroform) if the compound contains reactive methyl groups prone to haloform reactions.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions and reactive sites. For instance, Fe₂O₃@SiO₂/In₂O₃ catalysts enhance pyrrolidine ring functionalization by lowering activation energies in similar systems . Use Gaussian or ORCA software to simulate transition states for dimethyl group interactions during catalysis .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Compare decomposition profiles with structurally analogous compounds (e.g., 3,4-dimethylene-α-pyrrolidinovalerophenone hydrochloride, which shows stability ≥4 years at -20°C) . Adjust experimental parameters (heating rate, sample mass) to minimize artifacts.

Q. How do steric effects from the 3,3-dimethyl groups influence the compound’s biological activity?

- Methodological Answer : Conduct molecular docking studies with target enzymes (e.g., cytochrome P450) to assess steric hindrance. For example, 5-(3,3-dichloro-2-methylpropyl)-4-hydroxy-3,3-dimethyl-2-pyrrolidinone derivatives show altered binding affinities due to methyl group steric effects . Pair computational results with in vitro assays (e.g., enzyme inhibition) for validation.

Q. What analytical approaches differentiate this compound from its regioisomers?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign methyl group positions. For example, in 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine, HMBC correlations confirm substituent connectivity . Additionally, compare retention times via HPLC with chiral columns, as noted for enantiomeric pyrrolidinones .

Properties

IUPAC Name |

3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZVTTRRGCJXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408485 | |

| Record name | 3,3-dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4831-43-0 | |

| Record name | 3,3-dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.